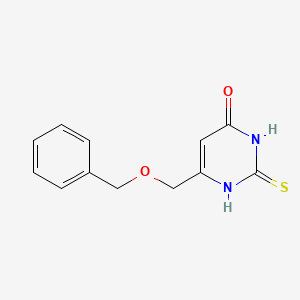
6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, commonly known as 6-benzyloxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid that is soluble in water and most organic solvents. It has a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Antimicrobial and Antioxidant Potential
6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and its derivatives have been explored for their antimicrobial and antioxidant potential. Research demonstrates potent inhibitory action against bacterial strains and significant antioxidant capabilities as assessed by various assays, such as the DPPH assay method (Kumar et al., 2011).
Antihypertensive and Anti-ulcer Activities
Studies have investigated the compound for its antihypertensive and anti-ulcer activities. Synthesized derivatives of this compound exhibit varied biological activities, including potential antihypertensive effects and significant anti-ulcer activities (Rana et al., 2004); (Rana et al., 2011).
Antioxidant Properties and DFT Calculations
Further research includes the synthesis of derivatives for evaluating their antioxidant properties, with some compounds showing promising results in scavenging radicals. Density Functional Theory (DFT) calculations suggest potential applications in corrosion inhibition (Akbas et al., 2018).
Antiproliferative Effect on Cancer Cells
The compound and its derivatives have also been synthesized and tested for their antiproliferative effects on human promyelocytic leukemia cell line, HL-60, suggesting potential applications in cancer research (Nishimura et al., 2022).
Local Anesthetic, Antiarrhythmic, Antiinflammatory, and Analgesic Activities
The synthesis of certain derivatives of this compound has been linked to local anesthetic, antiarrhythmic, antiinflammatory, and analgesic activities, demonstrating a diverse pharmacological profile (Ranise et al., 1997).
Antibacterial Activity and QSAR Studies
These compounds have been part of studies focusing on antibacterial activity and quantitative structure-activity relationship (QSAR) analysis, contributing to the development of new antibacterial agents (Sawant & Bhatia, 2008).
properties
IUPAC Name |
6-(phenylmethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-11-6-10(13-12(17)14-11)8-16-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H2,13,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGRMRFIOYIVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



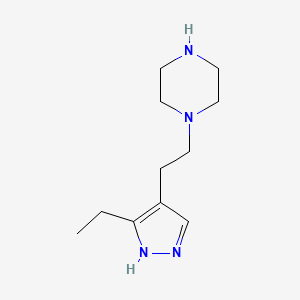

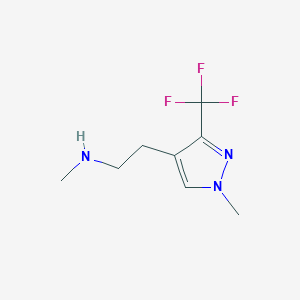
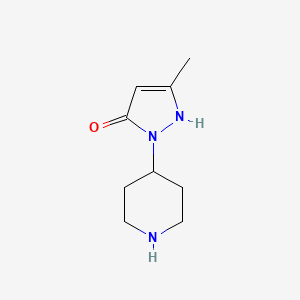
amine](/img/structure/B1489286.png)
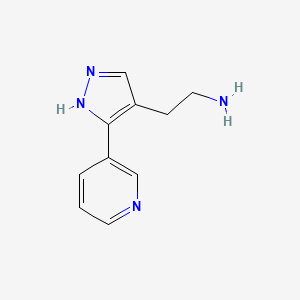

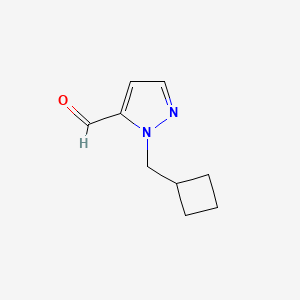

![1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489296.png)
![1-{[(Morpholin-4-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489297.png)

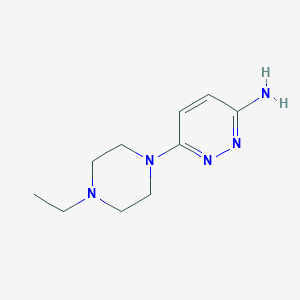
![1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1489300.png)